(4Z)-4-{[(2,5-dimethoxyphenyl)amino]methylidene}-2-(4-methoxyphenyl)isoquinoline-1,3(2H,4H)-dione
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Overview
Description
(4E)-4-{[(2,5-DIMETHOXYPHENYL)AMINO]METHYLIDENE}-2-(4-METHOXYPHENYL)-1,2,3,4-TETRAHYDROISOQUINOLINE-1,3-DIONE is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes multiple methoxy groups and a tetrahydroisoquinoline core.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4E)-4-{[(2,5-DIMETHOXYPHENYL)AMINO]METHYLIDENE}-2-(4-METHOXYPHENYL)-1,2,3,4-TETRAHYDROISOQUINOLINE-1,3-DIONE typically involves multi-step organic reactions. One common method includes the condensation of 2,5-dimethoxyaniline with an appropriate aldehyde to form the intermediate Schiff base. This intermediate is then subjected to cyclization reactions under acidic or basic conditions to yield the final tetrahydroisoquinoline product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to streamline the production process.
Chemical Reactions Analysis
Types of Reactions
(4E)-4-{[(2,5-DIMETHOXYPHENYL)AMINO]METHYLIDENE}-2-(4-METHOXYPHENYL)-1,2,3,4-TETRAHYDROISOQUINOLINE-1,3-DIONE undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the methoxy groups or the aromatic rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenated solvents and strong nucleophiles.
Major Products Formed
Oxidation: Formation of quinones or other oxidized derivatives.
Reduction: Formation of reduced amines or alcohols.
Substitution: Formation of substituted aromatic compounds.
Scientific Research Applications
(4E)-4-{[(2,5-DIMETHOXYPHENYL)AMINO]METHYLIDENE}-2-(4-METHOXYPHENYL)-1,2,3,4-TETRAHYDROISOQUINOLINE-1,3-DIONE has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of (4E)-4-{[(2,5-DIMETHOXYPHENYL)AMINO]METHYLIDENE}-2-(4-METHOXYPHENYL)-1,2,3,4-TETRAHYDROISOQUINOLINE-1,3-DIONE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
- **(4E)-4-{[(2,5-DIMETHOXYPHENYL)AMINO]METHYLIDENE}-2-(4-HYDROXYPHENYL)-1,2,3,4-TETRAHYDROISOQUINOLINE-1,3-DIONE
- **(4E)-4-{[(2,5-DIMETHOXYPHENYL)AMINO]METHYLIDENE}-2-(4-CHLOROPHENYL)-1,2,3,4-TETRAHYDROISOQUINOLINE-1,3-DIONE
Uniqueness
The uniqueness of (4E)-4-{[(2,5-DIMETHOXYPHENYL)AMINO]METHYLIDENE}-2-(4-METHOXYPHENYL)-1,2,3,4-TETRAHYDROISOQUINOLINE-1,3-DIONE lies in its specific substitution pattern and the presence of multiple methoxy groups, which can influence its chemical reactivity and biological activity.
Properties
Molecular Formula |
C25H22N2O5 |
---|---|
Molecular Weight |
430.5 g/mol |
IUPAC Name |
4-[(2,5-dimethoxyphenyl)iminomethyl]-3-hydroxy-2-(4-methoxyphenyl)isoquinolin-1-one |
InChI |
InChI=1S/C25H22N2O5/c1-30-17-10-8-16(9-11-17)27-24(28)20-7-5-4-6-19(20)21(25(27)29)15-26-22-14-18(31-2)12-13-23(22)32-3/h4-15,29H,1-3H3 |
InChI Key |
PKVBGVWCRPPXMY-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)N2C(=C(C3=CC=CC=C3C2=O)C=NC4=C(C=CC(=C4)OC)OC)O |
Origin of Product |
United States |
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